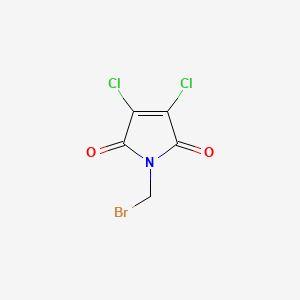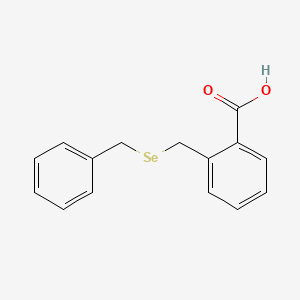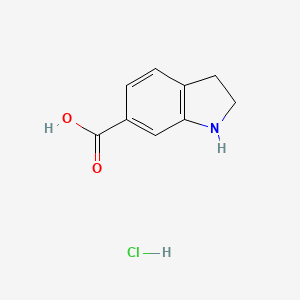
吲哚啉-6-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a chemical compound that belongs to the indoline family. Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties, making it a valuable component in various chemical and pharmaceutical applications .
科学研究应用
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
作用机制
Target of Action
Indoline-6-carboxylic acid hydrochloride, like many indole derivatives, has been found to interact with a variety of targets. The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These receptors are commonly overexpressed in cancers, making them attractive targets for cancer therapy .
Mode of Action
It is known that the benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and thus exerting a therapeutic effect.
Biochemical Pathways
Indoline-6-carboxylic acid hydrochloride, as an indole derivative, is likely involved in various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can have wide-ranging effects on various biochemical pathways, influencing everything from cell signaling to metabolic processes .
Pharmacokinetics
It is known that the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compound . This could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
Given its targets, it is likely that this compound could have anti-cancer effects . By inhibiting the activity of EGFR and VEGFR-2, it could potentially slow the growth and proliferation of cancer cells .
Action Environment
The action of Indoline-6-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, it is known that this compound should be stored in an inert atmosphere at 2-8°C . Additionally, the presence of reactive benzylic C 3–H bond suggests that the compound’s stability and efficacy could be influenced by the presence of oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carboxylic acid hydrochloride typically involves several key steps. One common method includes the Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Another method involves the use of cyanide ion displacement followed by hydrolysis .
Industrial Production Methods: Industrial production of indoline-6-carboxylic acid hydrochloride often employs large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of protective groups and catalysts is common to ensure the stability and reactivity of the intermediate compounds .
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
相似化合物的比较
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Indole-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Indoline-2-carboxylic acid: Another related compound with variations in the position of the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields .
属性
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPSTRMYKHJESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-37-7 |
Source


|
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
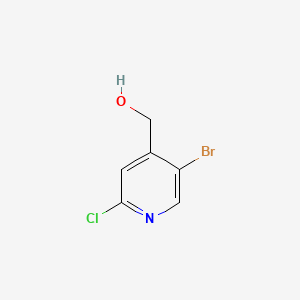
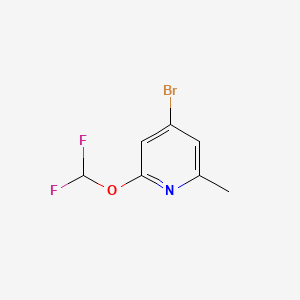

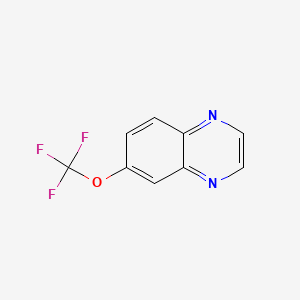
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

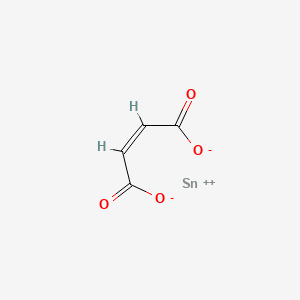
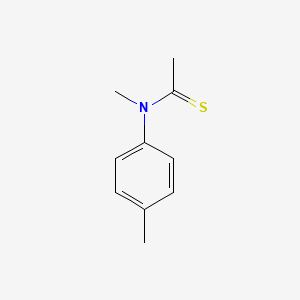
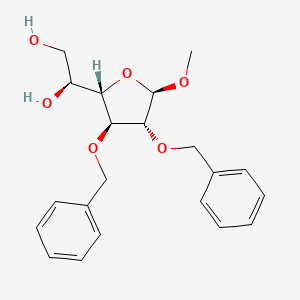

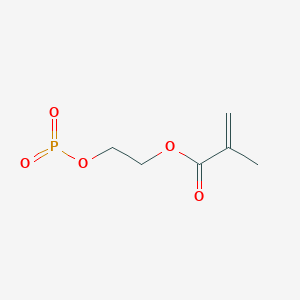
![(3S,6aR,6bS,11aS,11bR)-9-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,11,11a-dodecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B578841.png)
